2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide
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Overview
Description
2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a chromeno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, which prevents the kinase from phosphorylating its substrates, thus halting the cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the halt of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a primary concern .
Result of Action
The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This dual action - halting cell proliferation and promoting cell death - can lead to a decrease in tumor growth .
Preparation Methods
The synthesis of 2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclization to form the chromeno-pyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave dielectric heating to enhance reaction rates and yields .
Chemical Reactions Analysis
2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Known for their diverse biological activities, including antiproliferative and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a promising candidate for further research and development .
Properties
IUPAC Name |
2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2/c19-11-5-6-12(14(20)7-11)17(24)23-18-21-8-10-9-25-15-4-2-1-3-13(15)16(10)22-18/h1-8H,9H2,(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXJXEYKLDGYSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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